Ligupurpuroside B

描述

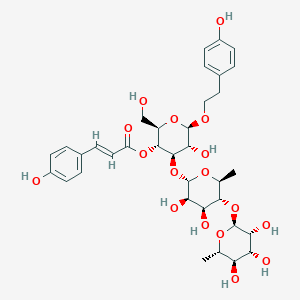

Ligupurpuroside B is a glycoside isolated from Ligustrum robustum, a plant species . It has been identified to have antioxidant activity .

Synthesis Analysis

The biosynthesis of this compound involves a series of enzymatic reactions. The first glycosylation occurs on tyrosol to form salidroside, which is catalyzed by LrUGT85AF8 . The complete biosynthesis pathway of this compound has been achieved heterologously in Escherichia coli .

Molecular Structure Analysis

The molecular structure of this compound is complex. It is a phenylethanoid glycoside with a molecular weight of 738.74 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.

科学研究应用

脂肪酶活性抑制

Ligupurpuroside B 因其抑制脂肪酶的能力而得到研究,脂肪酶是在膳食脂肪消化中起关键作用的一种酶。使用多种光谱技术、酶活性测定和分子模型探索了this compound 与脂肪酶之间的相互作用。 研究结果表明 this compound 可以通过静态猝灭机制有效地淬灭脂肪酶的荧光,表明形成了稳定的复合物 .

胰蛋白酶活性抑制

This compound 的另一个重要应用是其对胰蛋白酶的抑制作用,胰蛋白酶是一种参与蛋白质消化的酶。光谱分析和热力学研究表明 this compound 可以抑制胰蛋白酶活性。 This compound-胰蛋白酶复合物的稳定性主要是由于氢键和疏水相互作用 .

作用机制

Target of Action

Ligupurpuroside B, a water-soluble polyphenolic compound, has been found to interact with lipase and trypsin . Lipase is a key enzyme for triglyceride absorption in the small intestine and is responsible for the hydrolysis of 50–70% of total dietary fats . Trypsin is a serine protease involved in digestion, where it breaks down proteins in the stomach .

Mode of Action

This compound acts as a natural inhibitor of lipase and trypsin . It binds to the amino acid residues of the hydrophobic cavity on the catalytic sites of lipase . Similarly, it enters the hydrophobic cavity of trypsin and is located near Trp215 and Tyr228 of trypsin . This binding interaction is strong and results in the quenching of the intrinsic fluorescence of both lipase and trypsin through a static quenching mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of lipase and trypsin activity This inhibition disrupts the normal function of these enzymes, affecting the digestion and absorption of dietary fats and proteins

Pharmacokinetics

It is known that the compound can inhibit trypsin activity, suggesting that it may affect the digestion and absorption of proteins

Result of Action

The inhibition of lipase and trypsin by this compound can lead to a decrease in the digestion and absorption of dietary fats and proteins . This could potentially have implications for weight management, as lipase is a key enzyme involved in fat metabolism .

Action Environment

The action of this compound is likely influenced by various environmental factors. It is known that this compound is a water-soluble compound, suggesting that its action may be influenced by the hydration status of the body .

安全和危害

Ligupurpuroside B is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

The biosynthesis of Ligupurpuroside B has been achieved heterologously in Escherichia coli, which lays a foundation for sustainable production of this compound and other phenylethanoid glycosides in microorganisms . This could potentially open up new avenues for the production and application of this compound in various fields.

属性

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUMFJHHCJMAHD-CJEBOOSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

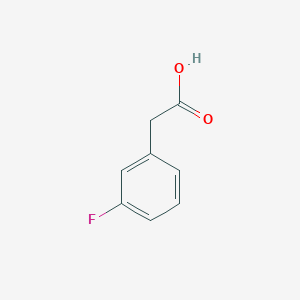

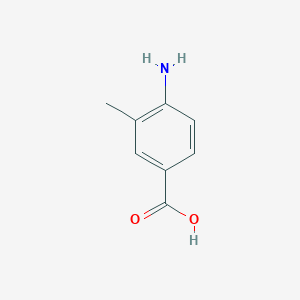

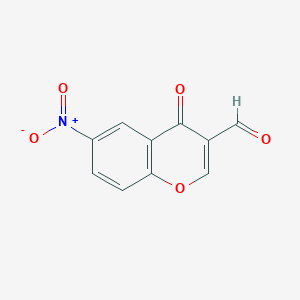

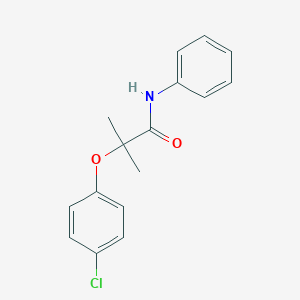

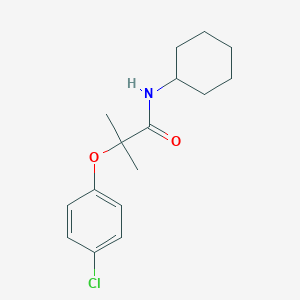

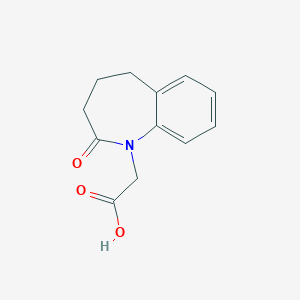

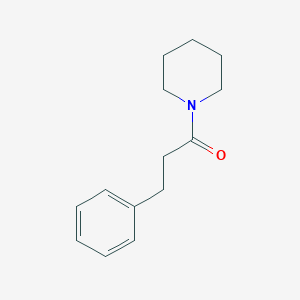

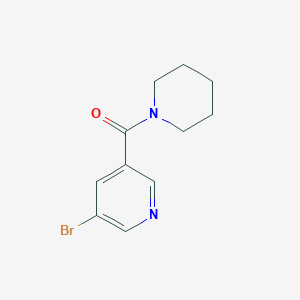

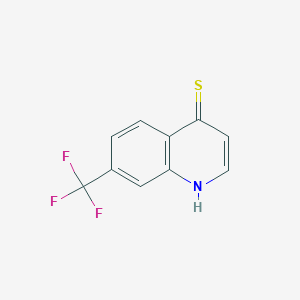

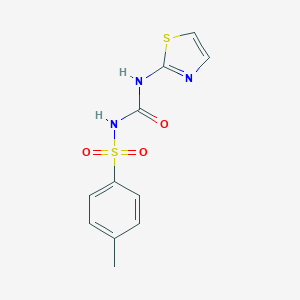

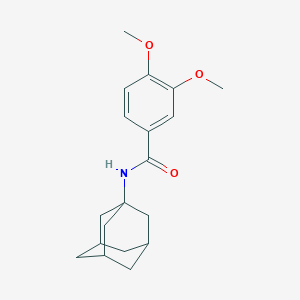

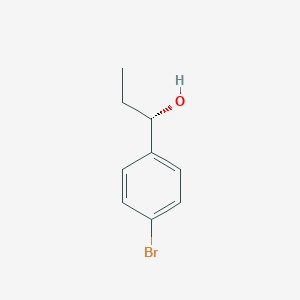

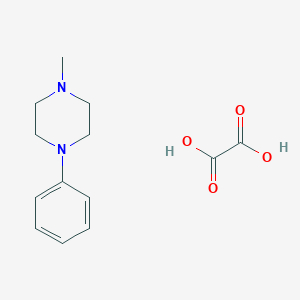

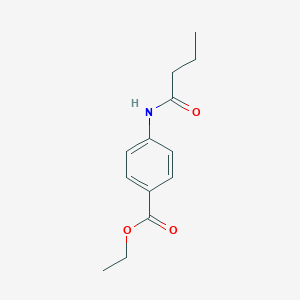

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which Ligupurpuroside B interacts with trypsin, and what are the downstream effects of this interaction?

A1: this compound inhibits trypsin activity through a static quenching mechanism, primarily by forming hydrogen bonds and hydrophobic interactions with the enzyme. [] This binding event alters the conformation of trypsin, potentially disrupting its catalytic activity. [] The binding is strong, as indicated by the binding constants (Ka) ranging from 1.5483 × 104 to 1.7841 × 104 L mol−1 at temperatures between 288 and 308 K. [] Molecular docking studies suggest that this compound inserts itself into the hydrophobic cavity of trypsin, particularly near the Trp215 and Tyr228 residues. []

Q2: What are the key structural features of this compound, and are there any notable spectroscopic characteristics?

A2: While the provided abstracts don't explicitly detail the molecular formula or weight of this compound, they do classify it as a water-soluble polyphenolic compound and a phenylethanoid glycoside. [, ] Research indicates that this compound exhibits antioxidant properties. [, ] It's worth noting that spectroscopic studies, particularly fluorescence quenching experiments, have been instrumental in investigating the interaction between this compound and trypsin. []

Q3: this compound demonstrates promising antioxidant activity. How does its activity compare to other well-known antioxidants, and what implications might this have for its potential applications?

A3: Studies have shown that this compound, along with its structural analogs Acteoside and Isoacteoside, exhibits antioxidant activities comparable to (-)-epicatechin gallate, a potent antioxidant found in green tea. [] These compounds effectively protect human Low-Density Lipoprotein (LDL) from oxidation induced by copper ions and peroxyl radicals. [] This finding suggests that this compound, like other potent antioxidants, might have potential applications in preventing oxidative stress-related diseases.

Q4: The research mentions the isolation of this compound from the leaves of Ligustrum robustum. What is the significance of identifying the glycosyltransferases involved in its biosynthesis?

A4: Researchers have successfully identified three glycosyltransferases—UGT85AF8, UGT79G7, and UGT79A19—that play crucial roles in the biosynthesis of this compound in Ligustrum robustum. [] Understanding the enzymes involved in the biosynthetic pathway of this compound paves the way for potentially engineering its production in larger quantities. This discovery could be significant for further research and potential commercial applications of this compound.

Q5: this compound is just one of several compounds isolated from Ligustrum robustum. How does its bioactivity, particularly its fatty acid synthase (FAS) inhibitory activity, compare to other isolated compounds?

A5: While this compound shows antioxidant properties, other compounds isolated from Ligustrum robustum leaves exhibit more potent FAS inhibitory activities. [] For example, (Z)-osmanthuside B6 demonstrates strong FAS inhibition comparable to the pharmaceutical drug Orlistat. [] Interestingly, this compound itself shows stronger ABTS radical scavenging activity compared to (Z)-osmanthuside B6 and other isolated compounds, highlighting its potential as an antioxidant. [] These findings underscore the diverse bioactive potential of compounds found within Ligustrum robustum.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。